molecular formula C15H23NO3 B184684 Parethoxycaine CAS No. 94-23-5

Parethoxycaine

Cat. No.: B184684
CAS No.: 94-23-5
M. Wt: 265.35 g/mol
InChI Key: OWWVHQUOYSPNNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Parethoxycaine can be synthesized through the esterification of 4-ethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: Parethoxycaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Parethoxycaine has several scientific research applications, including:

Mechanism of Action

Parethoxycaine exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include sodium channel alpha subunits in the brain (Types I, II, III), with an IC50 value of 4.62 µM .

Comparison with Similar Compounds

Uniqueness: Parethoxycaine is unique due to its specific structural features, such as the ethoxy group on the benzene ring, which influences its pharmacokinetic properties and duration of action. Compared to procaine and benzocaine, this compound has a different metabolic profile and may offer distinct advantages in certain clinical settings .

Properties

CAS No.

94-23-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-ethoxybenzoate

InChI

InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3

InChI Key

OWWVHQUOYSPNNE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC

melting_point

173.0 °C

94-23-5

solubility

0.00 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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